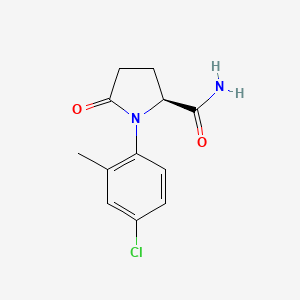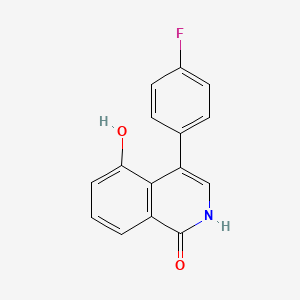![molecular formula C13H16FN3O B11861111 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine and methyl groups in the structure may impart specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various fluorinated, methylated, or spiro derivatives.
科学研究应用
“6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the fluorine and methyl groups.
6’-Fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the methyl group.
1’-Methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the fluorine atom.
Uniqueness
The presence of both fluorine and methyl groups in “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may impart unique chemical reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
分子式 |
C13H16FN3O |
|---|---|
分子量 |
249.28 g/mol |
IUPAC 名称 |
6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16FN3O/c1-17-11-3-2-9(14)8-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
InChI 键 |
XXHBRIYCIJOLMC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)

![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)








![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)


